molecular formula C12H13N3OS3 B4724255 N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide

N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide

Cat. No.: B4724255
M. Wt: 311.5 g/mol
InChI Key: SSSKHYJZZTZXDL-UHFFFAOYSA-N
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Description

N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide, commonly known as MTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTTP is a thiazolidine derivative that has been synthesized using different methods.

Scientific Research Applications

MTTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in inhibiting the growth of cancer cells and has been explored as a potential anticancer agent. MTTP has also been studied for its anti-inflammatory properties and its potential in treating various inflammatory diseases. In addition, MTTP has shown potential as an antioxidant and has been studied for its neuroprotective effects.

Mechanism of Action

The exact mechanism of action of MTTP is not fully understood. However, studies have shown that the compound has the ability to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition by MTTP may contribute to the compound's anti-inflammatory effects. MTTP has also been shown to induce apoptosis in cancer cells, which may be due to its ability to modulate the expression of certain genes involved in cell growth and survival.
Biochemical and Physiological Effects:
MTTP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound has the ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that MTTP may have potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. However, more research is needed to fully understand the compound's effects and potential applications.

Advantages and Limitations for Lab Experiments

MTTP has several advantages for lab experiments, including its stability and ease of synthesis. However, the compound's low solubility in water can make it difficult to work with in certain experiments. In addition, the compound's potential toxicity and lack of selectivity for certain enzymes may limit its use in certain applications.

Future Directions

There are several future directions for research on MTTP. One potential direction is to explore the compound's potential as an anticancer agent in vivo. Another direction is to investigate the compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of more selective analogs of MTTP may improve the compound's efficacy and reduce potential toxicity. Overall, further research is needed to fully understand the potential applications of MTTP in various fields.

Properties

IUPAC Name

N-methyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS3/c1-15(9-6-4-3-5-7-9)10(16)8-18-12-13-11(17-2)14-19-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSKHYJZZTZXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NS2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide
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N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide
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N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide
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N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide
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N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide
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N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide

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